molecular formula C19H18N2O3S B2716017 1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione CAS No. 1396860-46-0

1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Cat. No.: B2716017
CAS No.: 1396860-46-0
M. Wt: 354.42
InChI Key: AXRWBCYSFMDPLP-UHFFFAOYSA-N
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Description

1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a complex organic compound that features a unique combination of indoline, thiophene, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives.

    Attachment of the Oxoethyl Group: The oxoethyl group is introduced via an acylation reaction using suitable acylating agents.

    Formation of the Piperidine Ring: The piperidine ring is constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction with thiophene derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The thiophene and indoline rings can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(2-(Indolin-1-yl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    Indoline Derivatives: Compounds containing the indoline moiety, which may have similar biological activities.

    Thiophene Derivatives: Molecules with the thiophene ring, known for their electronic properties and potential therapeutic applications.

    Piperidine Derivatives: Compounds featuring the piperidine ring, often studied for their pharmacological properties.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17-10-14(16-6-3-9-25-16)11-18(23)21(17)12-19(24)20-8-7-13-4-1-2-5-15(13)20/h1-6,9,14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWBCYSFMDPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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